

# "1-Octen-4-ol, 2-bromo-" physical and chemical properties

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## Compound of Interest

Compound Name: 1-Octen-4-ol, 2-bromo-

Cat. No.: B15434290

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## In-depth Technical Guide: 1-Octen-4-ol, 2-bromo-

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of **1-Octen-4-ol, 2-bromo-**

## Executive Summary

This technical guide provides a detailed overview of the physical and chemical properties of the compound "**1-Octen-4-ol, 2-bromo-**". Extensive searches of chemical databases and scientific literature did not yield any specific experimental data for this particular molecule. This suggests that "**1-Octen-4-ol, 2-bromo-**" may be a novel compound or one that is not yet well-documented in publicly available resources.

In light of the absence of direct data, this whitepaper will provide a comprehensive analysis based on the known properties of the parent molecule, 1-Octen-4-ol, and established principles of organic chemistry concerning the effects of bromination. A plausible synthetic route for the target compound is also proposed and visualized. This document aims to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar halogenated unsaturated alcohols.

## Physicochemical Properties of the Parent Compound: 1-Octen-4-ol

To establish a baseline for understanding the potential properties of "**1-Octen-4-ol, 2-bromo-**", it is essential to first examine the known characteristics of its unbrominated precursor, 1-Octen-4-ol.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O	--INVALID-LINK--
Molecular Weight	128.21 g/mol	--INVALID-LINK--
IUPAC Name	oct-1-en-4-ol	--INVALID-LINK--
CAS Number	40575-42-6	--INVALID-LINK--
Appearance	No data available	
Boiling Point	No experimental data available	
Melting Point	No data available	
Density	No experimental data available	
Solubility	No experimental data available	
Refractive Index	No experimental data available	

## Predicted Effects of Bromination on 1-Octen-4-ol

The introduction of a bromine atom at the second position of 1-octen-4-ol is expected to significantly alter its physical and chemical properties.

### 3.1. Physical Properties:

- Molecular Weight:** The addition of a bromine atom will increase the molecular weight by approximately 79.90 g/mol, resulting in a predicted molecular weight of around 208.11 g/mol for **1-Octen-4-ol, 2-bromo-**.
- Boiling Point:** The presence of the polar carbon-bromine bond and the increased molecular weight will lead to stronger intermolecular van der Waals forces and dipole-dipole interactions. This will result in a significantly higher boiling point compared to the parent alcohol.

- **Density:** The high atomic mass of bromine will increase the overall density of the molecule, making it denser than 1-octen-4-ol.
- **Solubility:** The introduction of a polar C-Br bond may slightly increase solubility in polar solvents, but the overall increase in molecular size might decrease solubility in water.

### 3.2. Chemical Properties:

- **Reactivity of the Alkene:** The electrophilic nature of the bromine atom will withdraw electron density from the double bond, making it less nucleophilic and therefore less reactive towards electrophilic addition reactions.
- **Reactivity of the Alcohol:** The hydroxyl group is expected to retain its characteristic reactivity, such as oxidation to a ketone or ether formation. The proximity of the bromine atom might influence the acidity of the hydroxyl proton through inductive effects.
- **Susceptibility to Elimination:** The presence of a bromine atom on the carbon adjacent to the double bond and two carbons away from the hydroxyl group introduces the possibility of various elimination and substitution reactions, depending on the reaction conditions. The compound could potentially undergo dehydrobromination to form a diene or other rearrangement reactions.

## Proposed Synthetic Pathway

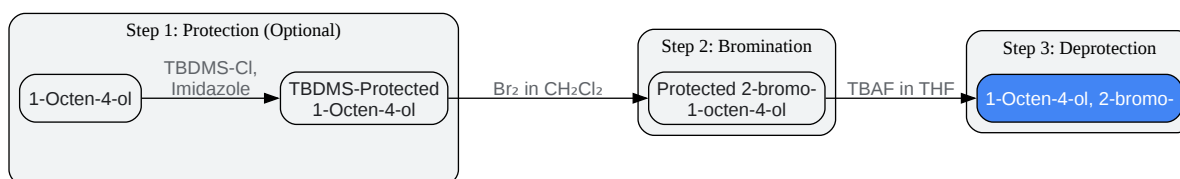
A plausible method for the synthesis of "**1-Octen-4-ol, 2-bromo-**" is the electrophilic bromination of the parent alkene, 1-Octen-4-ol. Care must be taken to control the reaction conditions to favor the addition of a single bromine atom at the desired position and to avoid side reactions, such as the formation of a dibromide or reaction with the hydroxyl group.

### 4.1. Experimental Protocol: Electrophilic Bromination of 1-Octen-4-ol

- **Protection of the Hydroxyl Group (Optional but Recommended):** To prevent side reactions with the hydroxyl group, it is advisable to first protect it. A common protecting group for alcohols is a silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether. This can be achieved by reacting 1-Octen-4-ol with TBDMS-Cl in the presence of a base like imidazole in an aprotic solvent (e.g., dichloromethane).

- **Bromination:** The protected 1-octen-4-ol is then dissolved in a non-polar, aprotic solvent such as dichloromethane or carbon tetrachloride. The solution is cooled to a low temperature (e.g., 0 °C or -78 °C) to control the reactivity. A solution of bromine (Br<sub>2</sub>) in the same solvent is added dropwise with stirring. The reaction progress can be monitored by the disappearance of the characteristic red-brown color of bromine. N-Bromosuccinimide (NBS) in the presence of a radical initiator could also be considered for allylic bromination if the desired product was brominated at the allylic position, but for addition across the double bond, Br<sub>2</sub> is more direct. To achieve 2-bromo substitution, an alternative approach might involve the formation of a bromohydrin followed by subsequent reaction, but direct bromination is a primary consideration.
- **Work-up:** Once the reaction is complete, the reaction mixture is quenched, for example, with a solution of sodium thiosulfate to remove any excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and the solvent is removed under reduced pressure.
- **Deprotection:** If a protecting group was used, it is removed in the final step. For a TBDMS ether, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
- **Purification:** The crude product is purified by a suitable technique, such as column chromatography on silica gel, to isolate the desired "**1-Octen-4-ol, 2-bromo-**".

#### 4.2. Visualization of the Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **1-Octen-4-ol, 2-bromo-**.

## Potential Signaling Pathways and Biological Activity

Given the lack of experimental data for "**1-Octen-4-ol, 2-bromo-**", any discussion of its biological activity or involvement in signaling pathways is purely speculative. However, halogenated organic compounds are known to exhibit a wide range of biological activities. The presence of both a bromine atom and a hydroxyl group on an unsaturated carbon chain suggests that the molecule could potentially interact with various biological targets. Further research, including synthesis, purification, and biological screening, would be necessary to elucidate any potential therapeutic or toxicological effects.

## Conclusion

While "**1-Octen-4-ol, 2-bromo-**" is not a commercially available or well-documented compound, this technical guide provides a foundational understanding of its likely physicochemical properties based on the known characteristics of its parent molecule and the predictable effects of bromination. The proposed synthetic pathway offers a starting point for researchers interested in preparing this molecule for further study. The lack of existing data highlights an opportunity for novel research in the synthesis, characterization, and biological evaluation of this and related halogenated unsaturated alcohols. Future experimental work is required to validate the predictions made in this report and to fully understand the properties and potential applications of "**1-Octen-4-ol, 2-bromo-**".

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